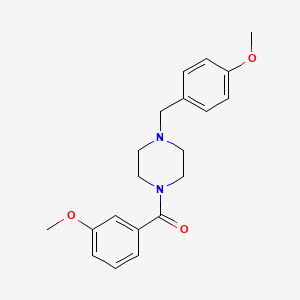![molecular formula C15H15ClN2O3S B5764448 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by the name of S107, and it belongs to the class of benzamides.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of the ryanodine receptor by binding to its open state. This prevents the release of calcium ions from the sarcoplasmic reticulum, leading to a decrease in muscle contraction. The compound has also been found to have a neuroprotective effect by preventing the accumulation of calcium ions in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide have been extensively studied. It has been found to reduce the frequency and amplitude of calcium sparks in muscle cells, indicating its potential as a therapeutic agent for muscle disorders. It has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide in lab experiments include its potent inhibitory effect on the ryanodine receptor, its neuroprotective effect, and its potential as a therapeutic agent for muscle disorders. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for research on 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of the ryanodine receptor, which can be used to treat various muscle disorders. Another direction is the investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the development of more stable and soluble forms of the compound can improve its efficacy in lab experiments and clinical applications.
Conclusion:
In conclusion, 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is a promising chemical compound that has potential applications in various fields. Its potent inhibitory effect on the ryanodine receptor, neuroprotective effect, and potential as a therapeutic agent for muscle disorders make it an interesting subject for scientific research. However, further studies are needed to explore its full potential and overcome its limitations.
Méthodes De Synthèse
The synthesis of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide involves the reaction between 4-chlorobenzylamine and 4-aminobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of the synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the ryanodine receptor, which is involved in the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This property makes it a promising candidate for the treatment of various muscle disorders, including muscular dystrophies and heart failure.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-22(20,21)18(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(17)19/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEUZPBSYJPLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)



![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)